molecular formula C11H11NO B3351780 8-Quinolinol, 5-ethyl- CAS No. 39892-35-8

8-Quinolinol, 5-ethyl-

Cat. No. B3351780
CAS RN: 39892-35-8
M. Wt: 173.21 g/mol
InChI Key: DLLAEYWNEZQGQD-UHFFFAOYSA-N
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Description

8-Quinolinol, 5-ethyl-, also known as 5-ethylquinolin-8-ol, is a derivative of 8-Quinolinol . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-hydroxyquinoline have been tested for anti-malaria activity .


Molecular Structure Analysis

The molecular formula of 8-Quinolinol, 5-ethyl- is C11H11NO . The molecular weight is 173.21 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions of 8-Quinolinol derivatives have been applied to biochemical tools and enzyme inhibitors . The specific chemical reactions of 8-Quinolinol, 5-ethyl- are not provided in the search results.

Safety And Hazards

The safety data sheet for 8-Hydroxyquinoline, a related compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Future Directions

8-Hydroxyquinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions . Therefore, 8-Quinolinol, 5-ethyl- may also have potential applications in these areas.

properties

IUPAC Name

5-ethylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-5-6-10(13)11-9(8)4-3-7-12-11/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLAEYWNEZQGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424307
Record name 8-Quinolinol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinol, 5-ethyl-

CAS RN

39892-35-8
Record name 8-Quinolinol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Darmon - 1997 - search.proquest.com
We have demonstrated our ability to synthesize and isolate dibromobis (bidentate)-tungsten (IV) complexes. Their presence has been confirmed by infrared spectra that contain the …
Number of citations: 2 search.proquest.com

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